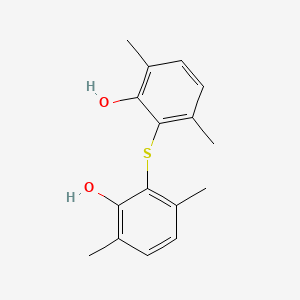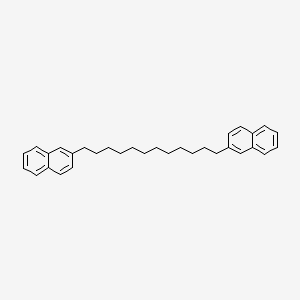
2,2'-(Dodecane-1,12-diyl)dinaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Dodecane-1,12-diyl)dinaphthalene is a chemical compound characterized by the presence of two naphthalene units connected by a dodecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Dodecane-1,12-diyl)dinaphthalene typically involves the reaction of naphthalene with a dodecane chain precursor. One common method includes the use of Friedel-Crafts alkylation, where naphthalene reacts with a dodecane halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 2,2’-(Dodecane-1,12-diyl)dinaphthalene may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Dodecane-1,12-diyl)dinaphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene units to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’-(Dodecane-1,12-diyl)dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(Dodecane-1,12-diyl)dinaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,12-Dodecanediol: A related compound with a similar dodecane chain but different functional groups.
N,N’-Dodecane-1,12-diyl-bis-3-picolinium dibromide: Another compound with a dodecane chain, known for its nicotinic receptor antagonist properties.
Uniqueness
2,2’-(Dodecane-1,12-diyl)dinaphthalene is unique due to its dual naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
102745-34-6 |
|---|---|
Fórmula molecular |
C32H38 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
2-(12-naphthalen-2-yldodecyl)naphthalene |
InChI |
InChI=1S/C32H38/c1(3-5-7-9-15-27-21-23-29-17-11-13-19-31(29)25-27)2-4-6-8-10-16-28-22-24-30-18-12-14-20-32(30)26-28/h11-14,17-26H,1-10,15-16H2 |
Clave InChI |
RZWRUOJHBCFXME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CCCCCCCCCCCCC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



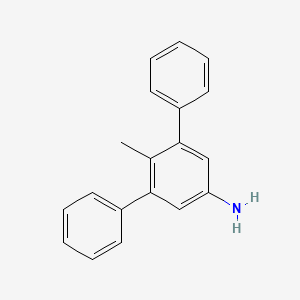
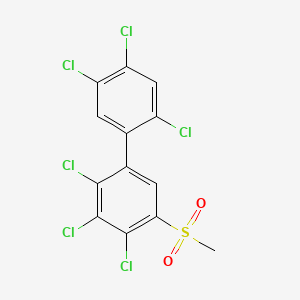
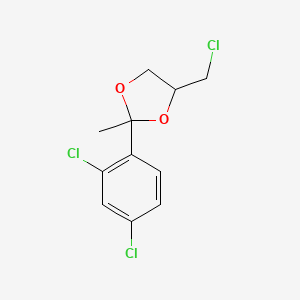
![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)
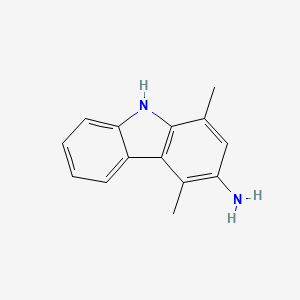

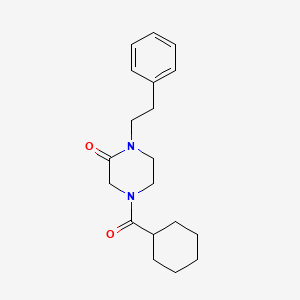
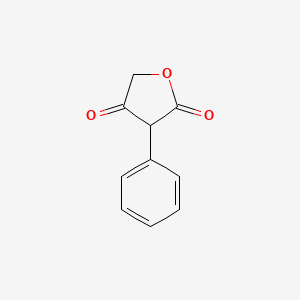
![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)
